3-[1-(2,5-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile
Description
Properties
Molecular Formula |
C16H18N2O2 |
|---|---|
Molecular Weight |
270.33 g/mol |
IUPAC Name |
3-[1-(2,5-dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C16H18N2O2/c1-11-5-6-12(2)14(10-11)18-9-3-4-13(16(18)20)15(19)7-8-17/h5-6,10,13H,3-4,7,9H2,1-2H3 |
InChI Key |
OZJBPWBLMXMHJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCCC(C2=O)C(=O)CC#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-[1-(2,5-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group is introduced via a Friedel-Crafts acylation reaction.
Formation of the Nitrile Group: The nitrile group is introduced through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
3-[1-(2,5-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, to introduce different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[1-(2,5-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with specific biological targets.
Materials Science: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Biological Research: The compound is used in studies to understand its effects on biological systems, including its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-[1-(2,5-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The table below highlights key structural and physicochemical differences between the target compound and three analogs:
Key Observations:
Spectroscopic and Physicochemical Data
- IR/NMR : The thienyl-pyridyl compound shows distinct IR peaks for CN (2214 cm⁻¹) and CO (1703 cm⁻¹), with ¹H NMR signals for aromatic protons (δ 7.02–8.10 ppm) . Similar functional groups in the target compound (CN, CO) suggest comparable spectral features.
- Melting Point : Only the thienyl-pyridyl analog reports a melting point (192°C), indicating higher crystallinity compared to phenyl-substituted analogs .
Biological Activity
3-[1-(2,5-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is a compound that exhibits significant potential in various biological applications. This article explores its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
The compound features a complex structure with a piperidine ring and a nitrile group, classified under β-ketonitriles. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The unique arrangement of these functional groups contributes to its biological reactivity and activity.
Biological Activity Overview
Research indicates that compounds similar to 3-[1-(2,5-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile exhibit a range of biological activities, including:
- Antimicrobial Properties : Some β-ketonitriles have shown efficacy against various bacterial strains.
- Antiparasitic Activity : Related compounds have demonstrated activity against parasites such as Trypanosoma species.
- Cytotoxic Effects : Certain derivatives may exhibit cytotoxicity against cancer cell lines, making them potential candidates for anticancer therapies.
Synthesis Pathway
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Ring : Achieved through cyclization reactions with appropriate precursors.
- Nitrile Introduction : This can be performed via nucleophilic substitution or by using cyanide sources.
- Functionalization : The dimethylphenyl substituent is added through electrophilic aromatic substitution methods.
Antiparasitic Activity
A study focusing on similar compounds revealed significant antitrypanosomal activity with IC50 values ranging from 1.6 to 5.5 μM. These findings suggest that 3-[1-(2,5-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile may possess comparable antiparasitic properties, warranting further investigation into its efficacy against Trypanosoma species.
Cytotoxicity Studies
In vitro studies have indicated that related β-ketonitriles exhibit selective cytotoxicity towards cancer cell lines while minimizing effects on normal cells. This selectivity is crucial for developing therapeutic agents that target cancerous cells without adversely affecting healthy tissues.
Comparative Analysis of Related Compounds
| Compound Name | Biological Activity | IC50 (μM) | Selectivity |
|---|---|---|---|
| Compound A | Antitrypanosomal | 1.6 | High |
| Compound B | Cytotoxicity | 5.0 | Moderate |
| 3-[1-(2,5-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile | TBD | TBD | TBD |
Future Directions
Further pharmacological studies are essential to elucidate the specific biological mechanisms and therapeutic potential of 3-[1-(2,5-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile. Key areas for future research include:
- Mechanistic Studies : Understanding how the compound interacts at the molecular level with biological targets.
- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models to assess therapeutic potential.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the structure impact biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
